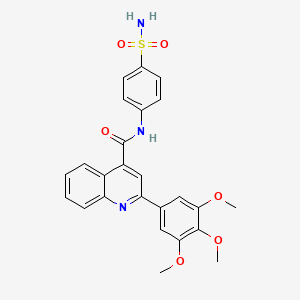![molecular formula C15H14BrN3O3 B10814987 N'-[2-(3-bromophenoxy)propanoyl]pyridine-2-carbohydrazide CAS No. 854350-48-4](/img/structure/B10814987.png)
N'-[2-(3-bromophenoxy)propanoyl]pyridine-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[2-(3-bromophenoxy)propanoyl]pyridine-2-carbohydrazide is a chemical compound with the molecular formula C15H14BrN3O3. It is characterized by the presence of a bromophenoxy group attached to a propanoyl chain, which is further connected to a pyridine-2-carbohydrazide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(3-bromophenoxy)propanoyl]pyridine-2-carbohydrazide typically involves a multi-step process. One common method starts with the reaction of 3-bromophenol with propionyl chloride to form 3-bromophenoxypropionyl chloride. This intermediate is then reacted with pyridine-2-carbohydrazide under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
N’-[2-(3-bromophenoxy)propanoyl]pyridine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions can result in the formation of new compounds with different functional groups .
Aplicaciones Científicas De Investigación
N’-[2-(3-bromophenoxy)propanoyl]pyridine-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of N’-[2-(3-bromophenoxy)propanoyl]pyridine-2-carbohydrazide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved are still under investigation, but preliminary studies suggest its potential in inhibiting key enzymes involved in disease processes .
Comparación Con Compuestos Similares
Similar Compounds
- N’-[2-(2-bromophenoxy)propanoyl]pyridine-2-carbohydrazide
- N’-[2-(4-bromophenoxy)propanoyl]pyridine-2-carbohydrazide
- N’-[2-(3-chlorophenoxy)propanoyl]pyridine-2-carbohydrazide
Uniqueness
N’-[2-(3-bromophenoxy)propanoyl]pyridine-2-carbohydrazide is unique due to the specific positioning of the bromine atom on the phenoxy group, which can influence its reactivity and interaction with biological targets. This positional specificity can result in different biological activities and chemical properties compared to its analogs .
Propiedades
Número CAS |
854350-48-4 |
|---|---|
Fórmula molecular |
C15H14BrN3O3 |
Peso molecular |
364.19 g/mol |
Nombre IUPAC |
N'-[2-(3-bromophenoxy)propanoyl]pyridine-2-carbohydrazide |
InChI |
InChI=1S/C15H14BrN3O3/c1-10(22-12-6-4-5-11(16)9-12)14(20)18-19-15(21)13-7-2-3-8-17-13/h2-10H,1H3,(H,18,20)(H,19,21) |
Clave InChI |
ONFHZHKPXDHPAR-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NNC(=O)C1=CC=CC=N1)OC2=CC(=CC=C2)Br |
Solubilidad |
35.6 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2S)-3-(cyclohexylmethylamino)-2-oxidanyl-propyl]-3,3-diphenyl-propanamide](/img/structure/B10814905.png)
![[(Z)-(2-hexylcyclopentylidene)amino]thiourea](/img/structure/B10814912.png)
![2-(2-methoxy-9-oxo-9,10-dihydroacridin-10-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B10814923.png)
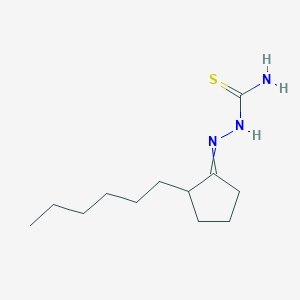
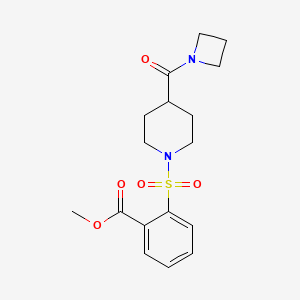
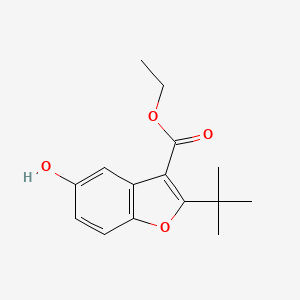
![3-Hydroxy-6-(hydroxymethyl)-2-[(3-nitroanilino)-pyridin-2-ylmethyl]pyran-4-one](/img/structure/B10814955.png)
![5-(4-chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B10814956.png)
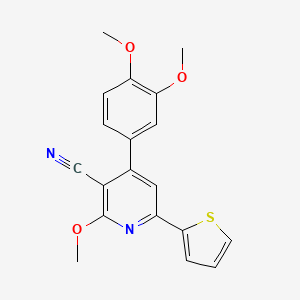
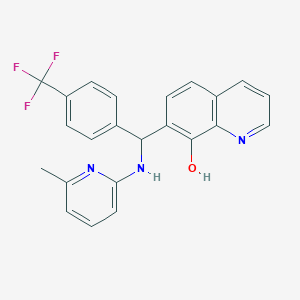
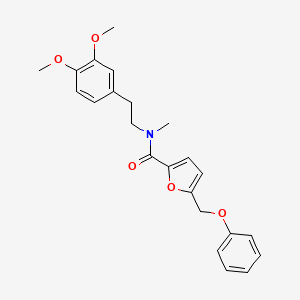
![2-(4-Bromophenyl)-1-(2-((2-isopropyl-5-methylcyclohexyl)oxy)-2-oxoethyl)-3-methyl-1h-benzo[d]imidazol-3-ium chloride](/img/structure/B10814979.png)
![8-[3-(dimethylamino)propylamino]-13-(4-methylphenyl)-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one](/img/structure/B10814989.png)
